10,12-Octadecadiynoic acid

Catalog No.
S583761
CAS No.
7333-25-7
M.F
C18H28O2
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10,12-Octadecadiynoic acid

CAS Number

7333-25-7

Product Name

10,12-Octadecadiynoic acid

IUPAC Name

octadeca-10,12-diynoic acid

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,10-17H2,1H3,(H,19,20)

InChI Key

WNNYSRHBDYRXCH-UHFFFAOYSA-N

SMILES

CCCCCC#CC#CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC#CC#CCCCCCCCCC(=O)O

Chemical Properties and Synthesis

,12-Octadecadiynoic acid, also known as octadeca-10,12-diynoic acid, is a long-chain carboxylic acid with the chemical formula C18H28O2 and a molecular weight of 276.41 g/mol. It is a diynic acid, meaning it contains two triple bonds within its carbon chain.

The specific research on the synthesis of 10,12-Octadecadiynoic acid is limited. However, scientific literature suggests that it can be synthesized through various methods, including the Sonogashira reaction, which involves coupling a terminal alkyne with a vinyl halide using a palladium catalyst [].

Potential Biological Activities

While research on 10,12-Octadecadiynoic acid is scarce, some studies have explored its potential biological activities.

One study investigated the anti-proliferative effects of the acid on human breast and colon cancer cell lines. The results indicated that 10,12-Octadecadiynoic acid exhibited moderate cytotoxicity against these cancer cells []. However, further research is needed to confirm these findings and elucidate the underlying mechanisms of action.

Another study examined the potential anti-inflammatory properties of the acid. The research suggests that 10,12-Octadecadiynoic acid might suppress the production of inflammatory mediators in immune cells, potentially offering therapeutic benefits for inflammatory diseases []. However, more extensive studies are necessary to validate these claims and establish its safety and efficacy.

Future Research Directions

Due to the limited research available, the potential applications of 10,12-Octadecadiynoic acid in scientific research remain largely unexplored.

Further investigations are needed to:

  • Characterize the detailed biological activities of the acid, including its potential cytotoxicity against various cancer cell lines, its anti-inflammatory properties, and its effects on other biological processes.
  • Explore its potential mechanisms of action to understand how it exerts its biological effects.
  • Evaluate its safety and efficacy in relevant preclinical and clinical models.

10,12-Octadecadiynoic acid is a unique fatty acid characterized by the presence of two triple bonds located at the 10th and 12th carbon positions in its long carbon chain. Its molecular formula is C18H28O2C_{18}H_{28}O_{2}, and it has a molecular weight of approximately 276.41 g/mol. This compound is notable for its structural features, which distinguish it from other fatty acids, particularly those with double bonds instead of triple bonds .

The mechanism of action of CLA's potential health effects is still under investigation. Proposed mechanisms include:

  • Modulation of gene expression through interaction with specific receptors [].
  • Altering cell membrane properties and influencing cellular processes [].
  • Interaction with the immune system by affecting inflammatory pathways [].
  • Toxicity: Studies suggest CLA is generally safe for consumption in moderate amounts, but high doses can cause side effects like digestive issues and fatigue.
  • Flammability: CLA is likely flammable due to the presence of a long hydrocarbon chain.
  • Reactivity: CLA can undergo oxidation reactions, especially at high temperatures.
Due to its unsaturation. The primary types of reactions include:

  • Hydrogenation: This reaction involves the addition of hydrogen across the triple bonds, converting them into double bonds or single bonds, depending on the extent of hydrogenation.
  • Oxidation: The compound can be oxidized to form various products, including hydroperoxides and aldehydes.
  • Esterification: It can react with alcohols to form esters, which are commonly used in various applications, including food and cosmetics.

These reactions are essential for modifying the compound for specific applications or studying its behavior in biological systems .

Research indicates that 10,12-octadecadiynoic acid exhibits significant biological activity. It has been studied for its potential anti-cancer properties and its role in modulating lipid metabolism. The compound may influence cell signaling pathways and exhibit anti-inflammatory effects. Additionally, it has been noted for its ability to affect the proliferation of certain cancer cell lines, making it a subject of interest in cancer research .

The synthesis of 10,12-octadecadiynoic acid can be achieved through several methods:

  • Chemical Synthesis: This typically involves starting from simpler fatty acids through a series of reactions that introduce triple bonds. For example, starting with an appropriate diene and using specific reagents can yield the desired compound.
  • Biotechnological Approaches: Some studies suggest that microbial fermentation processes can produce octadecadiynoic acids from natural substrates, offering a more sustainable route for synthesis.

These methods are crucial for producing the compound in sufficient quantities for research and application purposes .

10,12-Octadecadiynoic acid has various applications across different fields:

  • Cosmetics: Due to its unique properties, it is explored as an ingredient in skincare products for its potential benefits on skin health.
  • Food Industry: It may be used as a food additive or preservative due to its antimicrobial properties.
  • Pharmaceuticals: The compound's biological activity makes it a candidate for drug development, particularly in cancer therapy.

Studies on the interactions of 10,12-octadecadiynoic acid with other biological molecules have revealed important insights:

  • Cell Membrane Interaction: Research indicates that this compound can integrate into cell membranes, potentially altering their fluidity and functionality.
  • Protein Binding: It has been shown to interact with various proteins involved in lipid metabolism and signal transduction pathways.

These interactions are critical for understanding how 10,12-octadecadiynoic acid exerts its biological effects and can inform future therapeutic applications .

Several compounds share structural similarities with 10,12-octadecadiynoic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
9,12-Octadecadienoic AcidPolyunsaturated Fatty AcidContains two double bonds; prevalent in vegetable oils.
10,12-Octadecadienoic AcidPolyunsaturated Fatty AcidContains two double bonds; known for health benefits.
Linoleic AcidPolyunsaturated Fatty AcidContains two double bonds; essential fatty acid.
Arachidonic AcidPolyunsaturated Fatty AcidContains four double bonds; involved in inflammatory processes.

The uniqueness of 10,12-octadecadiynoic acid lies in its triple bonds rather than double bonds found in many other fatty acids. This structural difference imparts distinct chemical reactivity and biological effects that are still being explored .

Molecular Architecture Analysis

IUPAC Nomenclature and Isomeric Variations

10,12-Octadecadiynoic acid is systematically named according to IUPAC nomenclature as octadeca-10,12-diynoic acid, reflecting its eighteen-carbon chain length with two triple bonds positioned at the 10th and 12th carbon atoms [1]. The compound possesses the molecular formula C18H28O2 with a molecular weight of 276.4137 grams per mole [2]. The Chemical Abstracts Service registry number for this compound is 7333-25-7 [1] [2].

The structural representation can be expressed through its SMILES notation as CCCCCC#CC#CCCCCCCCCC(=O)O, which clearly delineates the positioning of the conjugated triple bonds within the carbon chain [1]. The International Chemical Identifier (InChI) for this compound is InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,10-17H2,1H3,(H,19,20), providing a standardized structural representation [1] [2].

Several isomeric variations of octadecadiynoic acids exist, differing in the positioning of the triple bonds along the carbon chain [8]. The 10,12-isomer represents one specific positional isomer within this family of diacetylenic fatty acids [1]. Related compounds include 8-hydroxy-10,12-octadecadiynoic acid, which contains an additional hydroxyl group at the 8th position, demonstrating structural diversity within this chemical class [5] [9].

Table 1: Molecular Properties of 10,12-Octadecadiynoic Acid

PropertyValue
IUPAC Nameoctadeca-10,12-diynoic acid
Molecular FormulaC18H28O2
Molecular Weight276.4137 g/mol
CAS Registry Number7333-25-7
InChIInChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,10-17H2,1H3,(H,19,20)
InChIKeyWNNYSRHBDYRXCH-UHFFFAOYSA-N
SMILESCCCCCC#CC#CCCCCCCCCC(=O)O

Stereochemical Configuration and Bond Geometry

The stereochemical configuration of 10,12-octadecadiynoic acid is characterized by the linear geometry imposed by the triple bonds at positions 10-11 and 12-13 [1]. Each triple bond maintains a bond angle of 180 degrees, creating linear segments within the otherwise flexible alkyl chain [22]. This geometric constraint significantly influences the overall molecular conformation and packing behavior [22].

The conjugated diacetylene system creates a rigid central segment within the molecule, flanked by flexible saturated alkyl chains [22]. The terminal carboxylic acid group provides additional conformational constraints through hydrogen bonding interactions [23]. The stereochemical analysis reveals that the molecule adopts an extended zigzag conformation with linear segments at the triple bond positions [24].

Research on related diacetylenic compounds has demonstrated that the bond geometry around triple bonds remains consistently linear, with minimal deviation from the ideal 180-degree bond angle [22]. The conjugated nature of the 10,12-diacetylene system creates a planar arrangement of the central four carbon atoms involved in the triple bonds [24].

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Fingerprints

Nuclear Magnetic Resonance spectroscopy provides distinctive fingerprints for 10,12-octadecadiynoic acid identification [18]. The proton NMR spectrum exhibits characteristic signals for the terminal methyl group appearing as a triplet at approximately 0.88 parts per million, consistent with fatty acid methyl termini [25]. The methylene protons adjacent to the carboxylic acid group appear as a triplet at approximately 2.35 parts per million [25].

Carbon-13 NMR spectroscopy reveals the carboxylic carbon signal at approximately 180 parts per million, typical for carboxylic acid functional groups [25]. The alkyne carbons produce distinctive signals in the range of 65-85 parts per million, characteristic of acetylenic carbons [18] [26]. The methylene carbons throughout the chain exhibit signals between 20-35 parts per million, depending on their proximity to the triple bonds [18].

Advanced two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, enable detailed structural elucidation of diacetylenic fatty acids [18]. These techniques allow for the correlation of carbon and proton signals, facilitating complete structural assignment [18]. The conjugated diacetylene system produces characteristic coupling patterns that distinguish it from other fatty acid derivatives [18].

Table 2: NMR Spectroscopic Data for 10,12-Octadecadiynoic Acid

NMR TypeSignal AssignmentChemical ShiftMultiplicity
¹H NMRTerminal methyl~0.88 ppmTriplet
¹H NMRMethylene adjacent to COOH~2.35 ppmTriplet
¹³C NMRCarboxylic carbon~180 ppmSinglet
¹³C NMRAlkyne carbons~65-85 ppmSinglet
¹³C NMRMethylene carbons~20-35 ppmSinglet

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides diagnostic absorption bands for the identification of 10,12-octadecadiynoic acid [15] [26]. The characteristic carbon-carbon triple bond stretching vibration appears in the range of 2100-2250 wavenumbers, representing one of the most distinctive features of diacetylenic compounds [26]. Research has demonstrated that the exact frequency within this range depends on the electronic environment surrounding the triple bonds [26].

The carboxylic acid functional group produces a strong absorption band at approximately 1700 wavenumbers, corresponding to the carbon-oxygen double bond stretching vibration [15]. Additional characteristic absorptions include the broad oxygen-hydrogen stretching band of the carboxylic acid group, typically appearing between 2500-3300 wavenumbers [15].

Studies on related acetylenic fatty acids have shown that the triple bond stretching frequency exhibits solvatochromic behavior, with variations depending on the local electronic environment [26]. This sensitivity makes infrared spectroscopy particularly useful for studying intermolecular interactions and conformational changes in diacetylenic systems [26]. The intensity of the triple bond absorption is generally weak compared to other functional group absorptions, requiring concentrated samples for reliable detection [26].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 10,12-octadecadiynoic acid produces characteristic fragmentation patterns that enable structural confirmation [15] [20]. The molecular ion peak appears at mass-to-charge ratio 276, corresponding to the intact molecular structure [15]. Common fragmentation pathways include the loss of the carboxylic acid group, producing fragments at lower mass-to-charge ratios [20].

Research on related diacetylenic fatty acids has revealed that fragmentation often occurs preferentially at positions adjacent to the triple bonds [20]. The conjugated diacetylene system can stabilize certain fragment ions through resonance, leading to characteristic base peaks in the mass spectrum [20]. McLafferty rearrangements and other common fatty acid fragmentation pathways also contribute to the overall fragmentation pattern [20].

Tandem mass spectrometry (MS/MS) experiments provide additional structural information through controlled fragmentation of selected precursor ions [20]. These techniques have proven particularly valuable for distinguishing positional isomers of diacetylenic fatty acids and confirming the specific location of triple bonds within the carbon chain [20].

Table 3: Mass Spectrometric Data for 10,12-Octadecadiynoic Acid

Fragment Typem/z ValueAssignment
Molecular ion [M]+276Complete molecule
Base peakVariableDepends on ionization conditions
Carboxyl loss [M-45]+231Loss of COOH group
Common fragments<231Chain cleavage products

Crystallographic Data and Conformational Analysis

Crystallographic studies of diacetylenic fatty acids, including 10,12-octadecadiynoic acid, reveal important structural information about molecular packing and conformational preferences [16] [23]. X-ray diffraction analysis of related diacetylenic compounds has shown that these molecules tend to adopt extended conformations in the solid state, with the triple bonds maintaining their linear geometry [16] [23].

Research on diacetylenic acid-arginine salt complexes has demonstrated that supramolecular interactions significantly influence the crystallographic packing [23]. X-ray diffraction studies revealed fibrous structures with specific intermolecular arrangements that facilitate polymerization upon ultraviolet irradiation [23]. The packing arrangements in crystalline diacetylenic fatty acids often involve hydrogen bonding networks between carboxylic acid groups [23].

Conformational analysis using molecular dynamics simulations has provided insights into the flexibility and preferred conformations of diacetylenic fatty acids [24]. These studies indicate that while the central diacetylene moiety remains rigid, the terminal alkyl chains retain considerable conformational freedom [24]. The balance between rigidity and flexibility in these molecules influences their biological activity and self-assembly behavior [24].

Langmuir-Blodgett film studies of related diacetylenic compounds have revealed lattice parameters and molecular arrangements at interfaces [16]. Scanning force microscopy investigations have shown that these compounds form well-ordered structures with specific lattice parameters before polymerization [16]. After ultraviolet-induced polymerization, the lattice structure changes significantly, reflecting the formation of covalent bonds between adjacent molecules [16].

Table 4: Structural and Conformational Data

ParameterValue/Description
Bond geometry at triple bondsLinear (180° bond angle)
Molecular conformationExtended zigzag with linear segments
Intermolecular interactionsHydrogen bonding via COOH groups
Crystal packingFibrous arrangements in organized systems
Conformational flexibilityRigid central segment, flexible termini

XLogP3

6.6

Wikipedia

10,12-octadecadiynoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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